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Introduction
Nickel-tungsten (Ni-W) alloys are of significant interest in various industrial and technological

fields due to their exceptional properties, including high hardness, wear resistance, corrosion

resistance, and thermal stability.[1][2] These properties are intrinsically linked to the alloy's

microstructure, particularly its phase composition. Depending on the manufacturing process,

such as electrodeposition or powder metallurgy, and subsequent heat treatments, Ni-W alloys

can exhibit a complex mixture of crystalline and amorphous phases.[2][3][4]

Common phases observed in Ni-W systems include a face-centered cubic (fcc) Ni(W) solid

solution, intermetallic compounds like Ni4W and NiW, and potentially tungsten carbide (WC) or

complex carbides like Ni6W6C, especially if carbon is present.[3][4] The presence, proportion,

and characteristics (e.g., crystallite size, strain) of these phases dictate the material's

performance. Therefore, accurate phase analysis is crucial for quality control, process

optimization, and understanding structure-property relationships in Ni-W alloys.

X-ray diffraction (XRD) is a powerful and non-destructive technique for the qualitative and

quantitative analysis of crystalline materials.[5] It allows for the identification of phases present

in a sample, determination of their volume fractions, and characterization of microstructural

features like crystallite size and lattice strain.[5][6] This application note provides a detailed

protocol for the phase analysis of Ni-W alloys using XRD.
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Principles of X-Ray Diffraction (XRD) for Phase
Analysis
XRD is based on the constructive interference of monochromatic X-rays and a crystalline

sample. The X-rays are generated by a cathode ray tube, filtered to produce monochromatic

radiation, and directed toward the sample. The interaction of the incident rays with the sample

produces constructive interference when the conditions of Bragg's Law are satisfied:

nλ = 2d sinθ

Where:

n is an integer

λ is the wavelength of the X-rays

d is the interplanar spacing of the crystal lattice

θ is the angle of incidence

Each crystalline phase has a unique set of d spacings, resulting in a characteristic diffraction

pattern with peaks at specific 2θ angles. By comparing the experimental diffraction pattern to a

database of known materials, the phases present in the sample can be identified.

For quantitative analysis, the intensity of the diffraction peaks is proportional to the volume

fraction of the corresponding phase in the sample. Methods like Rietveld refinement can be

used to model the entire diffraction pattern and provide accurate quantitative phase

information.[7]

Furthermore, the broadening of diffraction peaks can be analyzed to determine the crystallite

size and microstrain within the material using methods such as the Williamson-Hall plot.[6][8][9]

Experimental Protocol
This protocol outlines the steps for performing XRD analysis on Ni-W alloy samples, which are

often in the form of coatings or bulk materials.
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3.1. Sample Preparation

Proper sample preparation is critical to obtain high-quality XRD data.

Bulk Samples:

If the sample is large, a representative section should be cut.

The surface to be analyzed should be flat and smooth. Grinding and polishing may be

necessary. Care should be taken to avoid introducing excessive stress or altering the

surface phases during preparation. A final polishing step with a fine diamond suspension

or colloidal silica is recommended.

Clean the sample surface with a suitable solvent (e.g., ethanol, acetone) in an ultrasonic

bath to remove any contaminants and then dry it thoroughly.

Coatings:

Ni-W alloy coatings are often electrodeposited on a substrate.[1] The analysis is typically

performed directly on the coated surface.

Ensure the coated surface is clean and free of any residues from the plating bath or

subsequent handling. Rinse with deionized water and dry with a stream of nitrogen gas.

The thickness of the coating should be sufficient to avoid significant diffraction peaks from

the substrate. If the coating is very thin, grazing incidence XRD (GIXRD) may be

necessary to enhance the signal from the coating.

Powders:

If the alloy is in powder form, it should be gently ground to a fine, uniform particle size

(typically <10 µm) to ensure random orientation of the crystallites.

The powder is then typically back-loaded into a sample holder to minimize preferred

orientation effects.

3.2. XRD Data Acquisition
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The following are typical instrument parameters for XRD analysis of Ni-W alloys. These may

need to be optimized based on the specific instrument and sample.

Parameter Typical Value

X-ray Source Cu Kα (λ = 1.5406 Å)

Operating Voltage 40 kV

Operating Current 40 mA

Scan Type Continuous or Step Scan

2θ Range 20° - 100°

Step Size 0.02°

Time per Step 1-5 seconds

Optics
Bragg-Brentano geometry is common. A

monochromator is used to remove Kβ radiation.

3.3. Data Analysis

Phase Identification:

The acquired XRD pattern is processed to identify the positions (2θ) and intensities of the

diffraction peaks.

These peaks are then compared with standard diffraction patterns from a database such

as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data

(ICDD).

Common phases to search for in Ni-W alloys include Ni (fcc), W (bcc), Ni(W) solid

solution, Ni4W, NiW, Ni17W3, and potentially oxides or carbides.[3][4][10][11]

Quantitative Phase Analysis (Rietveld Refinement):

Rietveld refinement is a powerful method for quantitative analysis.[7] It involves a least-

squares fitting of a calculated diffraction pattern to the experimental data.
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The calculated pattern is generated based on a model that includes the crystal structure of

each phase, lattice parameters, site occupancies, and instrumental parameters.

The refinement process adjusts these parameters to minimize the difference between the

calculated and observed patterns, yielding the weight fraction of each phase.

Crystallite Size and Microstrain Analysis (Williamson-Hall Method):

The broadening of the diffraction peaks is a combination of instrumental effects, crystallite

size, and microstrain.

The Williamson-Hall method is used to separate the contributions of crystallite size and

microstrain.[6] The total peak broadening (β) is plotted against sin(θ).

The relationship is given by: βcos(θ) = (Kλ / D) + 4εsin(θ)

Where β is the full width at half maximum (FWHM) of the peak, K is the Scherrer

constant (~0.9), λ is the X-ray wavelength, D is the crystallite size, and ε is the

microstrain.

A plot of βcos(θ) versus 4sin(θ) yields a straight line where the y-intercept can be used

to determine the crystallite size and the slope gives the microstrain.[6]

Data Presentation
Quantitative data from the XRD analysis should be summarized in a clear and structured table

for easy comparison.

Table 1: Quantitative Phase Analysis and Microstructural Parameters of Ni-W Alloys
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Sample
ID

Processi
ng
Condition
s

Ni(W)
(wt.%)

Ni4W
(wt.%)

Amorpho
us (wt.%)

Crystallit
e Size
(nm)

Microstrai
n (%)

NiW-

AsDep

As-

deposited
85.2 - 14.8 8.5 0.25

NiW-

HT400

Heat-

treated at

400°C

75.6 24.4 - 15.2 0.18

NiW-

HT600

Heat-

treated at

600°C

60.3 39.7 - 28.9 0.12

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the phase analysis of Ni-W alloys

using XRD.
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Caption: Workflow for XRD phase analysis of Ni-W alloys.

Conclusion
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XRD is an indispensable tool for the phase analysis of Ni-W alloys. By following a systematic

protocol for sample preparation, data acquisition, and data analysis, researchers can obtain

detailed and reliable information about the phase composition, crystallite size, and microstrain

of these materials. This information is crucial for understanding the influence of processing

parameters on the microstructure and for tailoring the properties of Ni-W alloys for specific

applications. The combination of qualitative phase identification, quantitative Rietveld analysis,

and microstructural analysis via methods like the Williamson-Hall plot provides a

comprehensive characterization of Ni-W alloys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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